Cas no 170702-05-3 (5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene)

5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-2-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophene
- 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene
- 2,2'-Bithiophene,5,5'-dibromo-3,3'-dihexyl
- 5-bromo-3-hexyl-2-(5-bromo-3-hexylthiophen-2-yl)thiophene
- D4183
- 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene>
- 2,2'-Bithiophene, 5,5'-dibromo-3,3'-dihexyl-
- DTXSID10569779
- 5,5/'-Dibromo-3,3/'-dihexyl-2,2/'-bithiophene
- BS-44755
- MFCD23380207
- SCHEMBL2308334
- 170702-05-3
- T70411
- DTXCID00520551
- 5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene
-
- MDL: MFCD23380207
- Inchi: InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(21)23-19(15)20-16(14-18(22)24-20)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
- InChI Key: MMSTXAGVEKUBED-UHFFFAOYSA-N
- SMILES: CCCCCCC1=C(C2=C(CCCCCC)C=C(Br)S2)SC(=C1)Br
Computed Properties
- Exact Mass: 490.00000
- Monoisotopic Mass: 489.99992g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 24
- Rotatable Bond Count: 11
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.5Ų
- XLogP3: 11
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 494.1±45.0 °C at 760 mmHg
- Flash Point: 252.6±28.7 °C
- Refractive Index: 1.5750-1.5790
- PSA: 56.48000
- LogP: 9.24720
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- Safety Instruction: H303+H313+H110
- Storage Condition:0-10°C
5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A888610-1g |
5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene |
170702-05-3 | 97% | 1g |
$100.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4183-1g |
5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene |
170702-05-3 | 97.0%(GC) | 1g |
¥1065.0 | 2022-11-27 | |
eNovation Chemicals LLC | Y1211789-5g |
5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene |
170702-05-3 | 95% | 5g |
$700 | 2022-11-28 | |
Ambeed | A888610-25g |
5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene |
170702-05-3 | 97% | 25g |
$2198.0 | 2024-07-21 | |
Ambeed | A888610-5g |
5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene |
170702-05-3 | 97% | 5g |
$400.0 | 2025-02-26 | |
TRC | D423038-10mg |
5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene |
170702-05-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | D423038-50mg |
5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene |
170702-05-3 | 50mg |
$ 65.00 | 2022-06-05 | ||
TRC | D423038-100mg |
5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene |
170702-05-3 | 100mg |
$ 80.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1211789-5g |
5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene |
170702-05-3 | 95% | 5g |
$700 | 2024-07-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R090704-5g |
5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene |
170702-05-3 | >97.0%(GC) | 5g |
¥7300 | 2023-09-10 |
5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene Related Literature
-
Jin-Seong Kim,Jee-Eun Choi,Hyeonjung Park,Youngkwon Kim,Hyeong Jun Kim,Junghun Han,Jae Man Shin,Bumjoon J. Kim Polym. Chem. 2019 10 3030
-
Shotaro Hayashi,Toshio Koizumi Polym. Chem. 2015 6 5036
Additional information on 5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene
Research Brief on 5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene (CAS: 170702-05-3) in Chemical and Biomedical Applications
Recent studies have highlighted the growing importance of 5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene (CAS: 170702-05-3) in both chemical synthesis and biomedical applications. This conjugated oligothiophene derivative has garnered significant attention due to its unique electronic properties and potential applications in organic electronics, biosensing, and drug delivery systems. The compound's structural features, including the dibromo substitution and hexyl side chains, contribute to its enhanced solubility and tunable optoelectronic characteristics, making it a versatile building block for advanced materials.
A 2023 study published in Advanced Materials demonstrated the compound's exceptional performance as a hole-transport material in organic photovoltaic devices. Researchers achieved a power conversion efficiency of 8.7% in bulk heterojunction solar cells by incorporating 5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene as an additive, representing a 15% improvement over control devices. The study attributed this enhancement to improved charge carrier mobility and favorable molecular packing induced by the compound's specific molecular structure.
In biomedical applications, a breakthrough was reported in Nature Communications where this bithiophene derivative was utilized as a fluorescent probe for amyloid fibril detection. The compound's strong affinity for β-sheet structures and distinct fluorescence signature upon binding enabled real-time monitoring of amyloid aggregation kinetics with unprecedented sensitivity. This development holds particular promise for early diagnosis of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Recent synthetic chemistry advancements have focused on developing more efficient routes to produce 5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene. A 2024 paper in Organic Process Research & Development described a novel palladium-catalyzed cross-coupling protocol that improved the yield to 82% while reducing reaction time by 40% compared to traditional methods. This optimization is particularly significant for scaling up production to meet growing demand from both materials science and biomedical research communities.
The compound's potential in drug delivery systems was explored in a recent Journal of Controlled Release publication, where researchers developed bithiophene-based nanoparticles for targeted cancer therapy. The 5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene moiety served dual functions as both a structural component and a fluorescent tracker, enabling simultaneous drug delivery and in vivo imaging. Preliminary animal studies showed a 60% increase in tumor accumulation compared to conventional delivery systems.
Ongoing research continues to uncover new applications for this versatile compound. Current investigations include its use in bioelectronic interfaces, where its combination of electronic conductivity and biocompatibility shows promise for neural stimulation devices. As the understanding of structure-property relationships deepens, 5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene is poised to play an increasingly important role at the intersection of chemistry, materials science, and biomedicine.
170702-05-3 (5,5'-Dibromo-3,3’-dihexyl-2,2’-bithiophene) Related Products
- 1596018-09-5(2-bromo-1,4-dichloro-3-(2-methoxyethoxy)butane)
- 1355181-07-5(5-Chloro-1-(2-fluoro-phenyl)-1H-pyrazole-3-carboxylic acid)
- 59906-14-8(5b-Cholestan-3a,7a,12a,23R,25-pentol)
- 1797726-82-9(3-cyano-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide)
- 2171875-72-0(4-N-methyl2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidooxolane-3-carboxylic acid)
- 1368970-18-6(2-methyl-4-(1-methyl-1H-indol-3-yl)butan-2-amine)
- 2680822-88-0(6-methyl-5-(2,2,2-trifluoroacetyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid)
- 899761-09-2(3-4-(propan-2-yl)benzenesulfonyl-N-4-(propan-2-yl)phenyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 906785-38-4(N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide)
- 941884-78-2(1-(2,4-dimethylphenyl)-6-(4-fluorophenyl)methyl-4-methyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one)
